molecular formula C16H18Se2 B14324272 Bis(1-phenylethyl)diselane CAS No. 109445-64-9

Bis(1-phenylethyl)diselane

Cat. No.: B14324272
CAS No.: 109445-64-9
M. Wt: 368.3 g/mol
InChI Key: BYNUZMFMLSYFQC-UHFFFAOYSA-N
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Description

Bis(1-phenylethyl)diselane is an organoselenium compound with the molecular formula C16H18Se2 It is characterized by the presence of two selenium atoms bonded to two 1-phenylethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(1-phenylethyl)diselane typically involves the reaction of selenium powder with 1-phenylethyl iodide in the presence of a base such as potassium hydroxide (KOH) and a catalyst like copper oxide (CuO) nanoparticles. The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) under an inert atmosphere at elevated temperatures (around 90°C) .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions

Bis(1-phenylethyl)diselane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form selenoxides or other selenium-containing species.

    Reduction: It can be reduced to form selenides or other reduced selenium compounds.

    Substitution: The phenylethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and other peroxides.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various nucleophiles can be employed for substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while reduction could produce selenides.

Scientific Research Applications

Mechanism of Action

The mechanism by which bis(1-phenylethyl)diselane exerts its effects is primarily related to its redox activity. The compound can undergo redox cycling, which allows it to act as both an antioxidant and a pro-oxidant, depending on the cellular environment. This redox activity is crucial for its potential therapeutic effects, including its anticancer properties. The molecular targets and pathways involved include modulation of oxidative stress and interaction with cellular redox systems .

Comparison with Similar Compounds

Bis(1-phenylethyl)diselane can be compared with other diselenides and selenides, such as diphenyl diselenide and diallyl diselenide. These compounds share similar redox properties and potential applications but differ in their specific chemical structures and reactivity. For instance:

    Diphenyl diselenide: Known for its antioxidant and antimicrobial activities.

    Diallyl diselenide: Exhibits significant anticancer activity and is studied for its chemopreventive potential.

The uniqueness of this compound lies in its specific phenylethyl groups, which may confer distinct reactivity and biological activity compared to other diselenides.

Conclusion

This compound is a versatile organoselenium compound with significant potential in various scientific and industrial applications. Its unique chemical properties, coupled with its redox activity, make it a valuable compound for further research and development.

Properties

CAS No.

109445-64-9

Molecular Formula

C16H18Se2

Molecular Weight

368.3 g/mol

IUPAC Name

1-(1-phenylethyldiselanyl)ethylbenzene

InChI

InChI=1S/C16H18Se2/c1-13(15-9-5-3-6-10-15)17-18-14(2)16-11-7-4-8-12-16/h3-14H,1-2H3

InChI Key

BYNUZMFMLSYFQC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)[Se][Se]C(C)C2=CC=CC=C2

Origin of Product

United States

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